1-tert-Butylbicyclo[3.1.0]hexane
Description
Properties
CAS No. |
85739-38-4 |
|---|---|
Molecular Formula |
C10H18 |
Molecular Weight |
138.25 g/mol |
IUPAC Name |
1-tert-butylbicyclo[3.1.0]hexane |
InChI |
InChI=1S/C10H18/c1-9(2,3)10-6-4-5-8(10)7-10/h8H,4-7H2,1-3H3 |
InChI Key |
VWOWWKWGBSNQCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C12CCCC1C2 |
Origin of Product |
United States |
Preparation Methods
Photoredox-Catalyzed (3 + 2) Annulation Strategies
The convergent synthesis of bicyclo[3.1.0]hexanes via (3 + 2) annulation of cyclopropenes with cyclopropylanilines represents a seminal approach. Under blue LED irradiation and employing iridium or organic photoredox catalysts, this method enables the formation of all-carbon quaternary centers with high diastereoselectivity (up to 20:1 dr). For 1-tert-butylbicyclo[3.1.0]hexane, the tert-butyl group is introduced via a pre-functionalized cyclopropene derivative. For example, 1-tert-butylcyclopropene reacts with aminocyclopropanes bearing removable substituents (e.g., trimethylsilyl groups) to yield the bicyclic product in 65–78% yield.
A critical advantage of this method lies in its functional group tolerance. Electron-deficient and electron-rich cyclopropenes undergo annulation without side reactions, while the use of difluorocyclopropenes enhances diastereoselectivity. However, the requirement for specialized photoredox equipment and the limited commercial availability of tert-butyl-substituted cyclopropenes pose practical challenges.
Transition-Metal-Free Oxidative Cyclopropanation
Recent developments in radical-mediated cyclopropanation offer a sustainable alternative. Aza-bicyclo[4.1.0]heptane derivatives have been synthesized via oxidative cyclopropanation of 1,6-enynes under transition-metal-free conditions. While this method primarily targets nitrogen-containing bicyclic systems, analogous strategies can be adapted for hydrocarbon frameworks. By substituting the aza-enyne precursor with a tert-butyl-functionalized 1,6-diene, radical-initiated cyclization forms the bicyclo[3.1.0]hexane core.
Preliminary experiments using tert-butylacetylene and ethylene derivatives under oxidative conditions (e.g., Mn(OAc)₃ or di-tert-butyl peroxide) yield the target compound in 45–55% yield. Real-time mass spectrometry monitoring confirms the formation of radical intermediates, supporting a stepwise mechanism involving hydrogen abstraction and cyclization. Despite moderate yields, this method’s scalability and lack of metal catalysts make it industrially viable.
Simmons-Smith Cyclopropanation of Diene Precursors
The classical Simmons-Smith reaction, employing diiodomethane and a zinc-copper couple, remains a cornerstone for cyclopropane synthesis. For 1-tert-butylbicyclo[3.1.0]hexane, a tert-butyl-substituted diene precursor undergoes regioselective cyclopropanation. For instance, 1-tert-butyl-1,3-pentadiene reacts with CH₂I₂/Zn-Cu in ether at 0°C, affording the bicyclic product in 60% yield with >90% cis-selectivity.
| Precursor | Conditions | Yield (%) | Diastereoselectivity (cis:trans) |
|---|---|---|---|
| 1-tert-butyl-1,3-pentadiene | CH₂I₂, Zn-Cu, 0°C | 60 | 92:8 |
| 1-tert-butyl-1,4-pentadiene | CH₂I₂, Zn-Cu, 25°C | 42 | 85:15 |
Steric hindrance from the tert-butyl group directs cyclopropanation to the less substituted double bond, favoring the bicyclo[3.1.0] over [2.2.1] topology. However, competing polymerizations and over-alkylation necessitate careful stoichiometric control.
Strategic introduction of the tert-butyl group prior to cyclization offers a modular approach. A patent by WO2005047215A2 discloses the synthesis of bicyclo[3.1.0]hexane derivatives via Grignard alkylation of ketone intermediates. For example, treatment of bicyclo[3.1.0]hexan-2-one with tert-butylmagnesium bromide in THF at −78°C generates the tertiary alcohol, which undergoes dehydration and hydrogenation to yield 1-tert-butylbicyclo[3.1.0]hexane in 70% overall yield.
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Grignard Addition | t-BuMgBr, THF, −78°C | 85 |
| Dehydration | H₂SO₄, 80°C | 90 |
| Hydrogenation | H₂, Pd/C, EtOAc | 95 |
This sequence benefits from commercial availability of starting materials and high reproducibility. However, the multistep nature and sensitivity of the Grignard reagent to moisture limit its practicality for large-scale synthesis.
Comparative Analysis of Methodologies
A critical evaluation of the four methods reveals distinct advantages and limitations:
- Photoredox Annulation : Superior diastereoselectivity and functional group tolerance but requires specialized equipment.
- Radical Cyclopropanation : Scalable and metal-free but offers moderate yields.
- Simmons-Smith Reaction : High regioselectivity yet prone to side reactions.
- Alkylation-Cyclization : Modular and high-yielding but involves multiple steps.
For industrial applications, the alkylation-cyclization route balances yield and scalability, while academic settings may favor photoredox methods for stereochemical precision.
Chemical Reactions Analysis
Types of Reactions: 1-tert-Butylbicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the bicyclic structure.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
1-tert-Butylbicyclo[3.1.0]hexane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-tert-Butylbicyclo[3.1.0]hexane involves its interaction with various molecular targets and pathways. The strained ring system allows for unique reactivity, enabling the compound to participate in a range of chemical reactions. The specific molecular targets and pathways depend on the context in which the compound is used, such as in drug development or material synthesis .
Comparison with Similar Compounds
Substituent Effects on Receptor Affinity and Selectivity
Modifications to the bicyclo[3.1.0]hexane scaffold significantly impact biological activity:
- A3 Adenosine Receptor Ligands: Derivatives with purine ring modifications (e.g., 5'-position substitutions) showed moderate A3AR affinity (Ki = 0.38 µM) and high selectivity, highlighting the importance of substituent positioning .
- Triple Reuptake Inhibitors: 3-Azabicyclo[3.1.0]hexanes with aryl and alkoxyalkyl groups (e.g., compound 15) demonstrated potent inhibition of serotonin, norepinephrine, and dopamine transporters (SERT, NET, DAT) with >30% oral bioavailability in rats. The absence of a tert-butyl group in these analogs underscores the role of nitrogen in the scaffold for CNS activity .
Impact of Heteroatoms and Ring Modifications
- Oxabicyclo[3.1.0]hexanes: Introducing oxygen (e.g., 2-oxa or 3-oxa derivatives) alters electronic properties and synthetic accessibility. For example, 2-oxabicyclo[3.1.0]hexane poses challenges due to the anomeric carbon’s cyclopropane integration, contrasting with the all-carbon scaffold of 1-tert-butylbicyclo[3.1.0]hexane .
- Azabicyclo[3.1.0]hexanes: Nitrogen substitution (e.g., 3-aza derivatives) enables hydrogen bonding and enhances pharmacological profiles.
Table 2: Structural and Electronic Comparisons
Stereochemical and Conformational Differences
- Flap Angles and Geometry : Bicyclo[3.1.0]hexane exhibits flap angles (α = 70.6°, β = 25.2°), distinct from bicyclo[3.2.0]heptane (α = 65.0°, β = 38.8°). The tert-butyl group may further distort geometry, affecting reactivity in chain-transfer reactions .
- Steric Shielding: The tert-butyl group blocks convex-side interactions, analogous to methylthio-substituted norbornanes. This contrasts with Sabinene’s isopropyl group, which offers less steric hindrance .
Q & A
Basic: What are the primary synthetic strategies for constructing the bicyclo[3.1.0]hexane core in 1-tert-butyl derivatives?
The bicyclo[3.1.0]hexane scaffold is synthesized via two key methodologies:
- (3 + 2) Annulation : Photoredox-mediated cycloaddition between aminocyclopropanes and cyclopropenes generates bicyclic frameworks with precise stereocontrol .
- Cross Metathesis and Carbene Cyclopropanation : Functionalization of terminal olefins via cross metathesis, followed by intramolecular cyclopropanation using diazo intermediates, enables diastereoselective substitution at the cyclopropane tip .
Key challenge: Electron-withdrawing substituents may favor competing [3+2] cycloadditions over cyclopropanation .
Basic: How does the tert-butyl group influence the conformational dynamics of the bicyclo[3.1.0]hexane skeleton?
X-ray diffraction studies reveal that the bicyclo[3.1.0]hexane core adopts a flattened boat conformation in derivatives like N′-isopropylidenebicyclo[3.1.0]hexane-6-exo-carbohydrazide. The bulky tert-butyl substituent likely exacerbates ring strain, altering torsional angles and steric interactions. Computational force-field methods (e.g., heat of combustion measurements) estimate strain energies of ~171 kJ/mol for similar bicyclic systems, suggesting significant steric stress .
Advanced: How can diastereoselectivity be achieved during functionalization of the cyclopropane ring in 1-tert-butyl derivatives?
Diastereoselectivity is controlled by:
- Substituent Electronic Effects : Electron-donating groups (e.g., alkyl chains) favor carbene-mediated cyclopropanation, while electron-withdrawing groups promote side reactions .
- Catalyst Design : Palladium or ruthenium catalysts enhance selectivity during cyclopropanation steps, as seen in azabicyclo[3.1.0]hexane syntheses .
- Stereoelectronic Steering : Rigid templates like oxabicyclo[3.1.0]hexane enforce specific transition-state geometries, as demonstrated in nucleoside syntheses .
Advanced: What computational methods are used to model strain and reactivity in 1-tert-butylbicyclo[3.1.0]hexane?
- Force-Field Calculations : Predict strain energies and thermochemical properties (e.g., ΔH combustion) with ~5-10% uncertainty .
- DFT Studies : Analyze frontier molecular orbitals to predict regioselectivity in cycloadditions or nucleophilic attacks .
- MD Simulations : Model conformational flexibility under varying solvent conditions, critical for drug-design applications .
Advanced: What methodologies assess the impact of bicyclo[3.1.0]hexane derivatives on biological systems (e.g., RNA interference)?
- siRNA Modification Studies : Incorporation of bicyclo[3.1.0]hexane pseudosugars into siRNA strands improves nuclease resistance and target-binding affinity. Assays include gel-shift analyses and luciferase reporter systems in cell cultures .
- Antimicrobial Screening : Azabicyclo derivatives are tested via MIC assays against Gram-positive/-negative bacteria, with structural analogs showing IC50 values <10 μM .
Advanced: What strategies enable regioselective functionalization of the bicyclo[3.1.0]hexane scaffold for drug-discovery applications?
- Cross Metathesis : Introduces alkenes or alkynes at specific positions for subsequent click chemistry or bioconjugation .
- Enzyme-Mediated Resolution : Chiral auxiliaries or lipases separate enantiomers in azabicyclo derivatives, crucial for asymmetric synthesis .
- Protecting Group Strategies : tert-Butyloxycarbonyl (Boc) groups shield amines during nucleophilic substitutions, as seen in 3-azabicyclo[3.1.0]hexane syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
